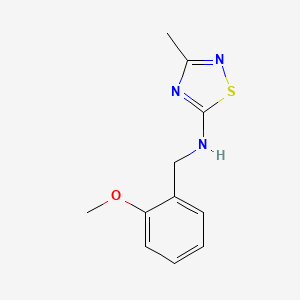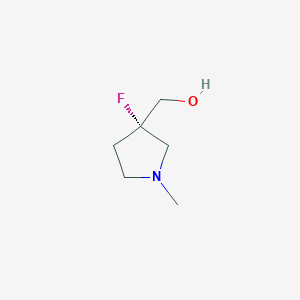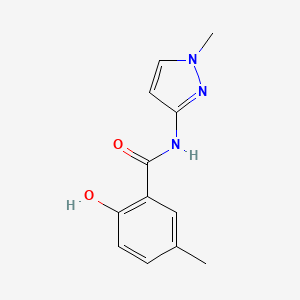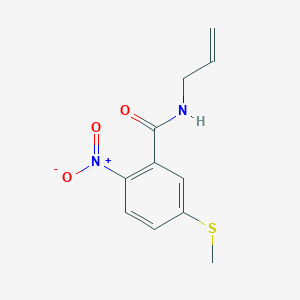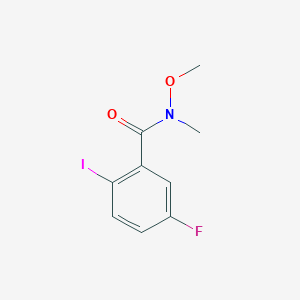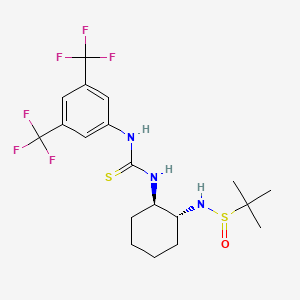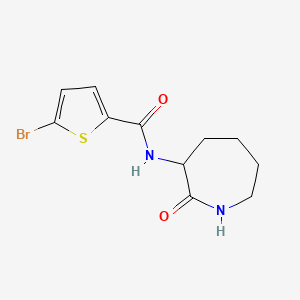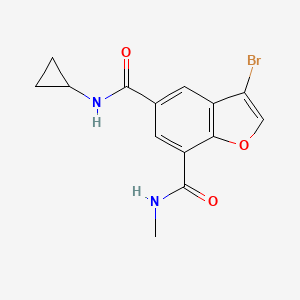
2-Oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenprocoumon Sulfate is a long-acting oral anticoagulant and a derivative of coumarin. It is primarily used for the prevention and treatment of thromboembolic disorders, such as venous thrombosis, thromboembolism, and pulmonary embolism. Phenprocoumon Sulfate acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenprocoumon Sulfate is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with phenylpropyl ketone. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Phenprocoumon Sulfate involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phenprocoumon Sulfate undergoes various chemical reactions, including:
Oxidation: Phenprocoumon Sulfate can be oxidized to form hydroxylated metabolites.
Reduction: The compound can be reduced to form reduced metabolites.
Substitution: Phenprocoumon Sulfate can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Reduced metabolites.
Substitution: Substituted phenprocoumon derivatives.
Applications De Recherche Scientifique
Phenprocoumon Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of coumarin derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anticoagulant properties and potential therapeutic applications in preventing thromboembolic disorders.
Mécanisme D'action
Phenprocoumon Sulfate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of coagulation factors II, VII, IX, and X. As a result, the synthesis of these coagulation factors is impaired, leading to reduced blood clotting .
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: A coumarin derivative with anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant derived from coumarin
Uniqueness of Phenprocoumon Sulfate
Phenprocoumon Sulfate is unique due to its long half-life and stable anticoagulant effect, making it suitable for long-term anticoagulation therapy. Unlike warfarin, which requires frequent dose adjustments, Phenprocoumon Sulfate provides more consistent anticoagulation with less frequent monitoring .
Propriétés
Formule moléculaire |
C18H16O6S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[2-oxo-3-(1-phenylpropyl)chromen-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H16O6S/c1-2-13(12-8-4-3-5-9-12)16-17(24-25(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22) |
Clé InChI |
MPVOIMLBHOBOER-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


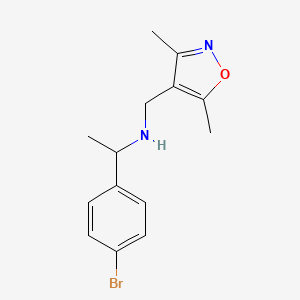
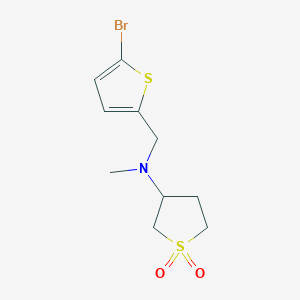
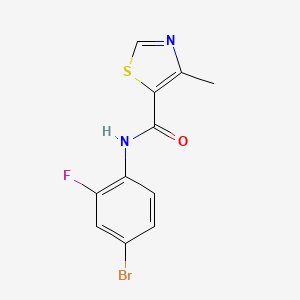
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
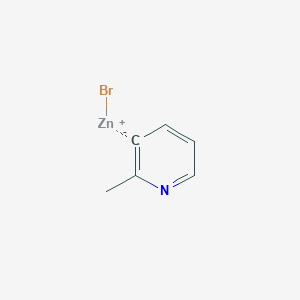
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
